Methyl 4-cyclopropylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds containing nitrogen atoms. This compound is characterized by its unique cyclopropyl group attached to the pyrimidine ring, which may impart distinct chemical properties and biological activities.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its structure, synthesis, and applications. Its unique structure makes it a subject of interest in synthetic organic chemistry and medicinal research.
Methyl 4-cyclopropylpyrimidine-5-carboxylate is classified as an ester due to the presence of the carboxylate functional group. It is also categorized under pyrimidine derivatives, which are known for their diverse biological activities.
The synthesis of methyl 4-cyclopropylpyrimidine-5-carboxylate typically involves several key steps:
Methyl 4-cyclopropylpyrimidine-5-carboxylate has a molecular formula of . The structure features a pyrimidine ring with a cyclopropyl group at the fourth position and a carboxylate group at the fifth position.
InChI=1S/C9H10N2O2/c1-13-9(12)7-4-10-8(11-5-7)6-2-3-6/h4-6H,2-3H2,1H3
WWUJBICBXJGKNN-UHFFFAOYSA-N
This structural information is crucial for understanding its reactivity and potential interactions in biological systems.
Methyl 4-cyclopropylpyrimidine-5-carboxylate can undergo various chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
The mechanism of action of methyl 4-cyclopropylpyrimidine-5-carboxylate involves its interaction with specific molecular targets within biological systems. It may exert effects by binding to enzymes or receptors, modulating their activity, which could lead to various biological responses.
Methyl 4-cyclopropylpyrimidine-5-carboxylate is typically a colorless to light yellow liquid or solid, depending on purity and environmental conditions.
Key chemical properties include:
Relevant data regarding melting point, boiling point, and density would need further experimental determination for precise characterization.
Methyl 4-cyclopropylpyrimidine-5-carboxylate has several applications in scientific research:
This compound's unique structure and properties make it a valuable candidate for further exploration in both academic and industrial settings.
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 56742-44-0
CAS No.: 573-83-1